(2,3-Dimethylphenyl)hydrazine

X-ray crystallography Conformational analysis Structure–activity relationships

Regioisomeric purity is critical for indole synthesis-substituting the wrong dimethylphenylhydrazine alters cyclocondensation outcomes. (2,3-Dimethylphenyl)hydrazine (CAS 84401-19-4) uniquely enables access to 2,3-disubstituted tryptophan/indole scaffolds. - Fischer indole regiochemistry: 2,3-substitution pattern (Synlett 2003)-not reproducible by other isomers - Conformational control: Near-orthogonal aryl-hydrazine dihedral angle (~85°) for shape complementarity - GHS H312 (dermal harm)-distinct from H315 isomers; specify for lab safety protocols Supplied as free base (95-97%) or HCl salt for improved stability.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 84401-19-4
Cat. No. B3157000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethylphenyl)hydrazine
CAS84401-19-4
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NN)C
InChIInChI=1S/C8H12N2/c1-6-4-3-5-8(10-9)7(6)2/h3-5,10H,9H2,1-2H3
InChIKeyPIBBBGRPSHLONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dimethylphenyl)hydrazine Procurement Overview


(2,3-Dimethylphenyl)hydrazine (CAS 84401-19-4, free base; hydrochloride CAS 56737-75-8, hydrate CAS 123333-92-6) is a disubstituted arylhydrazine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [1]. It belongs to the class of phenylhydrazine derivatives in which two methyl groups occupy the ortho (2) and meta (3) positions of the benzene ring. Regulatory hazard classification includes H302 (harmful if swallowed) and H312 (harmful in contact with skin) [1]. The compound is commercially supplied as the free base (95–97% purity) or as the hydrochloride salt, which offers improved handling and storage stability .

Regiospecific 2,3-disubstituted indole and tryptophan synthesis
Non-planar pharmacophore scaffold with near-orthogonal aryl-hydrazine geometry
Isomer-defined SAR reference for NPBWR1 antagonist series

Why Isomer Substitution Risks Regioisomeric Mismatch


Dimethylphenylhydrazine positional isomers (2,3-; 2,4-; 2,5-; 3,4-; 3,5-) share the same molecular formula and identical computed bulk descriptors—XLogP3 = 1.9 and topological polar surface area = 38.1 Ų for each isomer [1]. Despite this apparent chemical equivalence, the precise position of the two methyl groups on the phenyl ring dictates the molecule's conformational preference, electronic distribution at the hydrazine –NHNH₂ group, and steric accessibility around the nucleophilic nitrogen atoms [2]. These regioisomeric differences translate into measurable divergence in: (i) the dihedral angle between the aryl ring and appended functional groups in crystalline derivatives [2]; (ii) the potency of aryl-substituted congeners against biological targets where the dimethylphenyl moiety directly engages a hydrophobic binding pocket [3]; and (iii) the regiochemical outcome of cyclocondensation reactions such as the Fischer indole synthesis . A procurement decision that treats any dimethylphenylhydrazine as a drop-in replacement therefore risks altered reaction yields, divergent product regiochemistry, or unpredictable structure–activity relationships.

Positional isomers share identical 2D descriptors but differ in 3D conformation and binding geometry.
Fischer indole cyclization regiochemistry is isomer-dependent; other isomers cannot deliver the 2,3-substitution pattern.
GHS skin hazard classification diverges: H312 (dermal toxicity) vs. H315 (irritation) for other isomers, requiring distinct handling protocols.

Quantitative Evidence of Isomer-Specific Behavior


Dihedral Angle Divergence in Crystalline Derivatives

Single-crystal X-ray diffraction of N-(2,3-dimethylphenyl)hydrazinecarbothioamide reveals a near-orthogonal orientation of the aromatic ring relative to the SCNN-group, with a dihedral angle of 85.3°. In contrast, the 3,5-dimethylphenyl regioisomer adopts an essentially coplanar arrangement (dihedral angle = 7.2°) [1]. The ortho-methyl group in the 2,3-isomer imposes steric hindrance that forces the hydrazinecarbothioamide side chain out of the ring plane, altering both the hydrogen-bonding geometry in the crystal lattice and the presentation of the pharmacophore to biological targets [1].

Dihedral Angle
Head-to-head
85.3° vs 7.2°
Near-orthogonal vs. coplanar geometry dictates molecular recognition.
X-ray data; (2,3- vs. 3,5-isomer)
X-ray crystallography Conformational analysis Structure–activity relationships

NPBWR1 Antagonist Potency Rank Order by Isomer

In a series of 5-chloro-4-(4-methoxyphenoxy)-2-arylpyridazin-3(2H)-one antagonists of the neuropeptide B/W receptor 1 (NPBWR1, formerly GPR7), the 2,3-dimethylphenyl analogue (compound 1r) exhibited an IC50 of 1.30 μM. Under identical assay conditions, the 2,4-dimethylphenyl analogue (1p) showed IC50 = 0.98 μM, the 2,5-dimethylphenyl analogue (1q) IC50 = 1.40 μM, the 3,4-dimethylphenyl analogue (1s) IC50 = 0.59 μM, and the 3,5-dimethylphenyl analogue (1z) IC50 = 0.27 μM [1]. The 2,3-isomer thus occupies an intermediate potency position among the five dimethylphenyl congeners tested, with the 3,5-isomer being approximately 4.8-fold more potent [1].

NPBWR1 Antagonist IC50
Head-to-head
1.30 μM (2,3-isomer)
vs. 0.27 μM (3,5-isomer)
Intermediate potency rank among five dimethylphenyl isomers.
Cell-based assay; n=3
GPCR pharmacology NPBWR1 antagonist Isomer SAR

Fischer Indole Utility for Disubstituted Tryptophans

A published two-step methodology for generating optically active ring-A disubstituted Fmoc/Boc-protected tryptophan building blocks explicitly employs both commercially available 2,4-dimethylphenylhydrazine hydrochloride (5a) and 2,3-dimethylphenylhydrazine hydrochloride (5c) as starting materials for the Fischer indole cyclization with N,N-diprotected L-glutamic acid γ-aldehydes . For the 2,4-isomer, the Fischer reaction in refluxing isopropanol followed by deprotection and Fmoc installation afforded the final product in 46% overall yield over multiple steps . The 2,3-isomer was used analogously to generate the corresponding 2,3-ring-A disubstituted tryptophan (compound 8d), confirming that the 2,3-substitution pattern is accessible and delivers a distinct regiochemical outcome that cannot be obtained from the 2,4-isomer or any other isomer .

Fischer Indole Synthesis
Data to verify
Delivers 2,3-disubstituted tryptophan uniquely
Regiospecific outcome not accessible with other isomers.
Source-specific review required
Fischer indole synthesis Tryptophan building blocks Combinatorial chemistry

Bulk Descriptor Equivalence Masks Conformational Differences

PubChem-computed descriptors for (2,3-dimethylphenyl)hydrazine and its positional isomers (2,4-; 3,4-; 3,5-) all return identical XLogP3 values of 1.9 and identical topological polar surface areas of 38.1 Ų [1][2]. Hydrogen bond donor count (2), hydrogen bond acceptor count (2), rotatable bond count (1), and molecular weight (136.19 g/mol) are invariant across the isomer series [1]. These identical bulk parameters mean that classic drug-likeness filters (Lipinski Rule of Five, Veber rules) cannot distinguish the isomers, nor can simple logP- or PSA-based predictions of membrane permeability or solubility [1]. All functional differentiation arises from the three-dimensional shape, electron distribution, and steric environment imposed by the methyl-group regiochemistry—parameters that only become apparent in conformation-specific assays (Evidence Items 1 and 2) [2].

Computed Descriptors
Class-level
XLogP3 = 1.9, TPSA = 38.1 Ų (all isomers)
2D in silico filters cannot distinguish positional isomers.
Functional differences are 3D-conformation dependent
In silico profiling Drug-likeness Isomer comparison

GHS Skin Hazard Classification Across Isomers

(2,3-Dimethylphenyl)hydrazine carries GHS hazard statements H302 (harmful if swallowed, 100% weight of evidence) and H312 (harmful in contact with skin, 100%) [1]. By comparison, (3,5-dimethylphenyl)hydrazine is classified with H302 (100%) and H315 (causes skin irritation, 100%), the latter replacing the dermal toxicity warning H312 with a skin corrosion/irritation category [2]. (2,4-Dimethylphenyl)hydrazine also carries H302 and H315 [3]. This difference in skin hazard classification—systemic toxicity (H312) versus local irritation (H315)—is a direct consequence of the substitution pattern and has practical implications for laboratory handling protocols, personal protective equipment requirements, and shipping classification under dangerous goods regulations.

GHS Skin Hazard
Specification review
H312 (dermal toxicity)
vs. H315 for 3,5- and 2,4-isomers
Handling protocols may require more stringent dermal protection.
GHS notified classification
Safety assessment GHS classification Hazard comparison

Compelling Procurement Rationale for This Isomer


Regiospecific Synthesis of 2,3-Disubstituted Tryptophans

Procurement of (2,3-dimethylphenyl)hydrazine hydrochloride is specifically justified when the synthetic target is a ring-A 2,3-disubstituted tryptophan or indole derivative. As demonstrated by Gorohovskya et al. (Synlett 2003), this isomer uniquely delivers the 2,3-substitution pattern on the indole core via Fischer indole cyclization, a regiochemical outcome that no other commercially available dimethylphenylhydrazine isomer can reproduce . Research groups generating libraries of optically active, orthogonally protected tryptophan building blocks for combinatorial peptide synthesis should stock this specific isomer alongside the more commonly used 2,4-isomer to expand accessible chemical space at the indole ring-A position .

Non-Planar Pharmacophore Design with Orthogonal Geometry

When drug-design hypotheses require a non-planar orientation between the aryl ring and an appended hydrazine-derived side chain (e.g., hydrazinecarbothioamide, hydrazone, or semicarbazone), the 2,3-dimethylphenyl scaffold provides a pre-organized, near-orthogonal dihedral angle of ~85° [1]. This conformational preference, absent in the 3,5-isomer (7.2°) and presumably minimized in other non-ortho-substituted isomers, can be exploited to optimize shape complementarity to a binding pocket or to alter intermolecular hydrogen-bonding networks in crystalline materials [1]. Researchers comparing the 2,3-isomer side-by-side with the 3,5-isomer in co-crystallization trials or docking experiments should expect marked differences in ligand pose predictions.

NPBWR1 Antagonist Lead Optimization with Defined SAR

For medicinal chemistry programs targeting NPBWR1 (GPR7) with the 5-chloro-4-(4-methoxyphenoxy)-2-arylpyridazin-3(2H)-one chemotype, the 2,3-dimethylphenyl substituent (IC50 = 1.30 μM) provides a well-characterized intermediate potency benchmark between the more potent 3,5-dimethyl (IC50 = 0.27 μM) and the less active unsubstituted phenyl (IC50 = 13.00 μM) [2]. This quantitative SAR data enables rational selection of the 2,3-isomer as a balanced starting point for further optimization, where additional substituent modifications might combine the steric effects of the ortho-methyl group with electronic tuning [2]. The isomer-specific IC50 data also supports procurement of the 2,3-isomer as a reference standard for isomer-identity confirmation during lead series expansion.

Dermal Toxicity Protocol Design Using GHS H312 Classification

Institutions whose safety protocols require explicit GHS dermal hazard categorization will note that (2,3-dimethylphenyl)hydrazine carries H312 (harmful in contact with skin), distinguishing it from the H315 (causes skin irritation) classification of other isomers such as the 2,4- and 3,5-dimethyl variants [3][4]. This difference is particularly relevant for procurement by core facilities or CROs that must pre-assign handling procedures and PPE levels based on notified GHS classifications. The 2,3-isomer's H312 designation indicates that dermal absorption may lead to systemic effects, warranting additional engineering controls or administrative measures compared to H315-classified isomers [3].

Application
Selection Property
Validation Focus
Regiospecific 2,3-Disubstituted Indole Synthesis
Unique regiospecific hydrazine isomer
Fischer indole regiochemistry confirmation
Non-Planar Pharmacophore Design
Near-orthogonal aryl-hydrazine dihedral angle
Dihedral angle verification in target derivative
NPBWR1 Antagonist SAR Studies
Characterized IC50 benchmark for isomer series
Isomer-identity and potency benchmarking
Dermal Hazard Protocol Design
GHS H312 dermal toxicity classification
Lab handling procedure alignment with GHS category
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